

# Optimizing AZD1283 Dosage for Antithrombotic Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD1283  |           |
| Cat. No.:            | B1665933 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of **AZD1283** to achieve desired antithrombotic efficacy in a preclinical setting. The content includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

## **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo efficacy parameters of AZD1283.

Table 1: In Vitro Potency of AZD1283



| Parameter                 | Value  | Description                                                                                                           |
|---------------------------|--------|-----------------------------------------------------------------------------------------------------------------------|
| P2Y12 Binding IC50        | 11 nM  | Concentration required to inhibit 50% of radioligand binding to the P2Y12 receptor. [1][2]                            |
| GTPyS Binding IC50        | 25 nM  | Concentration required to inhibit 50% of GTPyS binding, indicating functional antagonism of the P2Y12 receptor.[1][2] |
| Platelet Aggregation IC50 | 3.6 μΜ | Concentration required to inhibit 50% of ADP-induced platelet aggregation.[1]                                         |

Table 2: In Vivo Efficacy of AZD1283

| Parameter           | Value         | Experimental Model                                                                                           |
|---------------------|---------------|--------------------------------------------------------------------------------------------------------------|
| Antithrombotic EC50 | 3 μg/(kg×min) | Effective concentration to achieve 50% of the maximal antithrombotic effect in a rat model of thrombosis.[1] |

# **Signaling Pathway and Experimental Workflow**

Understanding the mechanism of action and the experimental procedures is crucial for accurate data interpretation and troubleshooting.











Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. medchemexpress.com [medchemexpress.com]
- 2. AZD 1283 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [Optimizing AZD1283 Dosage for Antithrombotic Efficacy: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665933#optimizing-azd1283-dosage-for-antithrombotic-efficacy]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com